An In-depth Technical Guide to 5-(cyclopropylmethoxy)-2-fluorobenzonitrile: Synthesis, Characterization, and Medicinal Chemistry Applications
An In-depth Technical Guide to 5-(cyclopropylmethoxy)-2-fluorobenzonitrile: Synthesis, Characterization, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(cyclopropylmethoxy)-2-fluorobenzonitrile, a fluorinated aromatic nitrile of significant interest in contemporary medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes established chemical principles and data from closely related analogues to offer a robust framework for its synthesis, characterization, and potential applications. By examining the constituent functional moieties—the 2-fluorobenzonitrile core and the 5-cyclopropylmethoxy substituent—we can deduce its chemical behavior and biological potential with a high degree of scientific confidence.
Molecular Structure and Physicochemical Properties
5-(cyclopropylmethoxy)-2-fluorobenzonitrile is a small molecule characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and a cyclopropylmethoxy ether group. The strategic placement of these functional groups imparts a unique combination of electronic and steric properties that are highly desirable in drug design.
Chemical Structure:
Table 1: Physicochemical Properties of 5-(cyclopropylmethoxy)-2-fluorobenzonitrile (Predicted and Analog-Derived)
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₀FNO | Calculated |
| Molecular Weight | 191.20 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Analogy to similar benzonitriles |
| LogP | ~2.6 | Predicted based on analogues[1] |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Ether O) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Proposed Synthesis and Mechanistic Considerations
A logical and efficient synthesis of 5-(cyclopropylmethoxy)-2-fluorobenzonitrile can be envisioned through a two-step process starting from a commercially available precursor, 5-bromo-2-fluorobenzonitrile. This proposed route leverages a nucleophilic aromatic substitution to introduce the nitrile group (if starting from a different precursor) and a Williamson ether synthesis to install the cyclopropylmethoxy side chain.
Step 1: Synthesis of the Precursor 5-hydroxy-2-fluorobenzonitrile
The key intermediate, 5-hydroxy-2-fluorobenzonitrile, can be prepared from 5-bromo-2-fluorobenzonitrile via a nucleophilic aromatic substitution reaction with a hydroxide source. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for such a substitution.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][3] In this proposed step, the synthesized 5-hydroxy-2-fluorobenzonitrile is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking (cyclopropylmethyl)bromide in an Sₙ2 reaction to yield the final product.[4][5][6]
Experimental Protocol (Proposed):
-
Deprotonation: To a solution of 5-hydroxy-2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.
-
Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add (cyclopropylmethyl)bromide (1.2 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Proposed two-step synthesis of 5-(cyclopropylmethoxy)-2-fluorobenzonitrile.
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-(cyclopropylmethoxy)-2-fluorobenzonitrile would rely on a combination of spectroscopic techniques. Based on the known spectral data of its constituent parts, we can predict the key features of its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropylmethyl group, and the methylene protons of the ether linkage. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-7.8 ppm).[1][7] The methylene protons adjacent to the ether oxygen will likely resonate around δ 3.8-4.0 ppm as a doublet. The methine proton of the cyclopropyl group will be a multiplet further upfield, and the cyclopropyl methylene protons will appear as distinct multiplets at even higher field (δ 0.3-0.7 ppm), a characteristic feature of the strained ring system.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon (δ ~115-120 ppm), the aromatic carbons (δ ~110-160 ppm, with C-F and C-O carbons being the most deshielded), the methylene carbon of the ether (δ ~70-75 ppm), and the carbons of the cyclopropyl ring (δ ~3-12 ppm).[8]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[9]
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration.[10]
-
Strong absorptions in the 1200-1300 cm⁻¹ region will correspond to the C-O-C (ether) stretching vibrations.
-
Bands in the 1450-1600 cm⁻¹ range will be due to C=C stretching vibrations within the aromatic ring.
-
A strong absorption around 1250 cm⁻¹ is expected for the C-F stretch.
-
C-H stretching vibrations of the aromatic ring and the cyclopropyl group will appear around 2850-3100 cm⁻¹ .
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), would show the protonated molecular ion [M+H]⁺ at m/z 192.20.[11] Fragmentation patterns would likely involve cleavage of the ether bond, leading to fragments corresponding to the cyclopropylmethyl cation and the 2-fluoro-5-hydroxyphenoxide radical anion.[5][12][13] Loss of the nitrile group as HCN is also a possible fragmentation pathway.[12]
Applications in Medicinal Chemistry and Drug Development
The unique structural features of 5-(cyclopropylmethoxy)-2-fluorobenzonitrile make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[14][15][16]
The Role of the 2-Fluorobenzonitrile Moiety
The 2-fluorobenzonitrile group is a common pharmacophore in kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.[17] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability and membrane permeability.
The Significance of the Cyclopropylmethoxy Group
The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[2][4][18][19]
-
Metabolic Stability: The C-H bonds of the cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[20] This can lead to an improved pharmacokinetic profile.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can help to lock the molecule into a bioactive conformation, leading to increased potency.[18]
-
Lipophilicity and Solubility: The cyclopropyl group can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Logical relationship of structural components to medicinal chemistry applications.
Conclusion
5-(cyclopropylmethoxy)-2-fluorobenzonitrile represents a promising chemical entity with significant potential as a building block in drug discovery. Its synthesis is achievable through established and reliable chemical transformations. While direct experimental data is not yet widely available, a thorough analysis of its constituent parts allows for a confident prediction of its spectroscopic characteristics and a strong rationale for its application in medicinal chemistry, particularly in the design of novel kinase inhibitors. This guide provides a foundational understanding for researchers looking to explore the synthesis and utility of this and related molecules.
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